molecular formula C11H13N5O2 B2859929 1,6,7,8-Tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 879473-98-0

1,6,7,8-Tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione

Cat. No. B2859929
CAS RN: 879473-98-0
M. Wt: 247.258
InChI Key: NVPPDPUWMBILSY-UHFFFAOYSA-N
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Description

1,6,7,8-Tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione, commonly known as Rolipram, is a selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 is an enzyme that plays a crucial role in the regulation of inflammatory response, and Rolipram has been found to have anti-inflammatory, anti-tumor, and anti-depressant properties.

Mechanism of Action

Rolipram works by inhibiting the activity of 1,6,7,8-Tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione, which is responsible for breaking down cAMP. By inhibiting 1,6,7,8-Tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione, Rolipram increases the levels of cAMP, which leads to the activation of protein kinase A (PKA). PKA then activates various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Rolipram has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ). It has also been shown to inhibit tumor growth and promote apoptosis in cancer cells by regulating cell cycle progression and inducing oxidative stress. In addition, it has been found to have anti-depressant properties by increasing the levels of cAMP in the brain, which leads to the activation of various downstream signaling pathways involved in the regulation of mood and emotion.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Rolipram in lab experiments is its selectivity for 1,6,7,8-Tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione. This allows researchers to specifically target the cAMP signaling pathway without affecting other signaling pathways. However, one of the limitations of using Rolipram is its low solubility in water, which can make it difficult to administer in vivo. In addition, its short half-life and rapid metabolism can also limit its effectiveness in some experiments.

Future Directions

There are several future directions for the research and development of Rolipram. One area of focus is the development of more potent and selective 1,6,7,8-Tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione inhibitors that can be used in a wider range of scientific fields. Another area of focus is the investigation of the potential therapeutic applications of Rolipram in various diseases, including cancer, inflammation, and depression. Finally, the development of more efficient and cost-effective synthesis methods for Rolipram and other 1,6,7,8-Tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione inhibitors could also lead to more widespread use in scientific research.

Synthesis Methods

Rolipram can be synthesized through a multistep process involving the reaction of 3,7-dimethylxanthine with ethyl chloroformate to form 3,7-dimethylxanthinyl ethyl carbonate. This intermediate is then reacted with imidazole to form the desired product, Rolipram.

Scientific Research Applications

Rolipram has been extensively studied in various scientific fields, including immunology, oncology, and neuroscience. In immunology, it has been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In oncology, it has been shown to inhibit tumor growth and promote apoptosis in cancer cells. In neuroscience, it has been found to have anti-depressant properties by increasing the levels of cyclic adenosine monophosphate (cAMP) in the brain.

properties

IUPAC Name

4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-5-6(2)16-7-8(12-10(16)14(5)3)15(4)11(18)13-9(7)17/h1-4H3,(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPPDPUWMBILSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6,7,8-Tetramethylpurino[7,8-a]imidazole-1,3-dione

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